

Delmitide: Scientific Overview at a Glance

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Compound Focus: Delmitide

CAS No.: 287096-87-1

Cat. No.: S525597

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The table below summarizes the core scientific background of **Delmitide**.

Aspect	Description
General Description	A novel anti-inflammatory synthetic peptide (decapeptide) composed of D-amino acids [1].
Mechanism of Action	Inhibits synthesis of pro-inflammatory cytokines (TNF- α , IFN γ , IL-2) by disrupting cell signaling at the pre-MAPK MyD88-IRAK-TRAF6 protein complex [2] [1].
Therapeutic Indications (Investigated)	Ulcerative Colitis, Crohn's Disease [3] [2] [4]. Also researched for other inflammatory conditions (e.g., atopic dermatitis, multiple sclerosis) [3].
Development Status	Discontinued (Phase 2 for Ulcerative Colitis and Crohn's Disease) [3] [2].

| **Key Chemical Identifiers** | **CAS Registry:** 287096-87-1 [5] [4] **Molecular Formula:** C₅₉H₁₀₅N₁₇O₁₁ [5] [4] **Molecular Weight:** 1227.82 Da (monoisotopic) [5] |

Clinical Trial Efficacy and Design

A Phase 2 clinical trial demonstrated the potential efficacy of **Delmitide** (then referred to as RDP58) for ulcerative colitis. The table below outlines the trial design and key outcomes.

Trial Element	Details
Trial Design	Double-blind, randomized, multicenter, active-control, 56-day study [6].
Patient Population	Patients with moderately active ulcerative colitis [6] [1].

| **Treatment Arms** | 1. RDP58 (200 mg/day) + Mesalazine (2.4 g/day) 2. RDP58 (600 mg/day) + Mesalazine (2.4 g/day) 3. Mesalazine (4.8 g/day) [6] | | **Primary Endpoint** | Induction of complete remission at Day 56 [6]. | | **Key Efficacy Results** | In a related study, treatment success was **71%** (200 mg) and **72%** (300 mg) vs. **43%** for placebo (P=0.016). Histology scores improved significantly (P=0.002) [1]. | | **Safety Profile** | Adverse events were no different between RDP58 and placebo, indicating it was safe and well-tolerated [1]. |

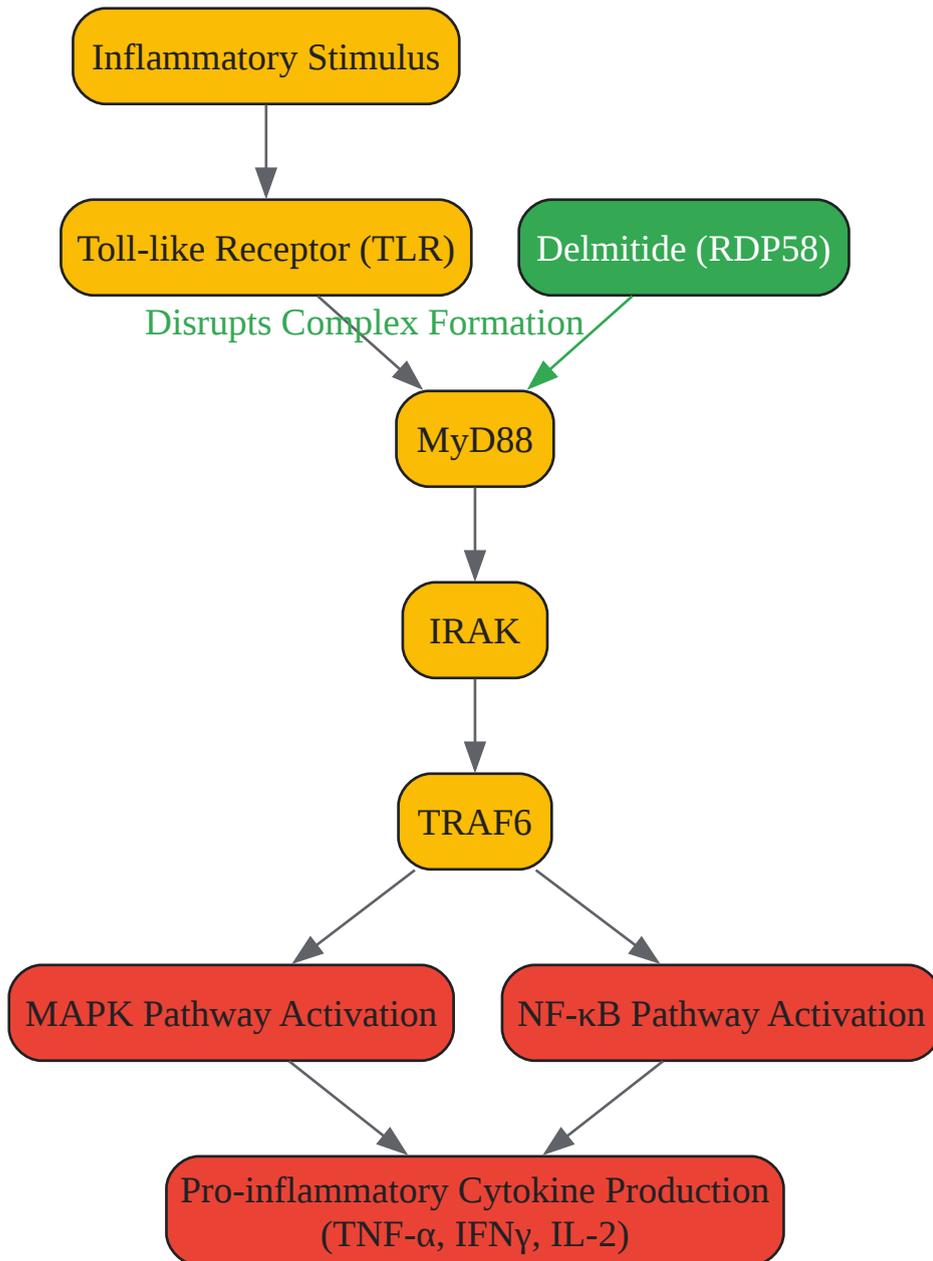
Chemical and Physical Properties

For researchers working with the compound, here are its detailed chemical and physical properties.

Property	Details
Synonyms	RDP58, Allotrap 1258, Rationally Designed Peptide 58 [3] [4]
Sequence (Short)	d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH ₂) [4]
Storage	-20°C, keep away from moisture [4]
SMILES	<chem>CCCC[C@@H](NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCNC(N)=N)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](CCCC)NC(=O)[C@@H](N)CCCNC(N)=N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(O)C=C1)C(N)=O</chem> [5]
InChI Key	SFGFYXPJMOUHK-PKAFTLKUSA-N [5]

Experimental Pathway Visualization

The following diagram illustrates the signaling pathway targeted by **Delmitide**, as described in the search results.



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This pathway illustrates how **Delmitide** acts upstream to inhibit the production of multiple pro-inflammatory cytokines.

Information for Further Research

- **Key Takeaway: Delmitide** represents a **novel, pathway-specific approach** to suppressing inflammation, differing from biologic TNF inhibitors. Its oral administration and favorable safety profile made it an attractive candidate [1].
- **Research Status Note:** Although development appears to be discontinued [3] [2], the mechanism of action remains scientifically valuable for designing new anti-inflammatory therapies targeting the MyD88-IRAK-TRAF6 axis.
- **Commercial Availability:** The compound is listed by chemical suppliers like TargetMol and ImmunoMart for research purposes only [7] [4].

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To cite this document: Smolecule. [Delmitide: Scientific Overview at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525597#delmitide-scientific-background>]

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